molecular formula C13H10F3NO B1302773 4-(4-(Trifluoromethyl)phenoxy)aniline CAS No. 57478-19-0

4-(4-(Trifluoromethyl)phenoxy)aniline

Cat. No.: B1302773
CAS No.: 57478-19-0
M. Wt: 253.22 g/mol
InChI Key: SMLYUHJGJWSUEC-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenoxy)aniline is an organic compound with the molecular formula C13H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to an aniline moiety

Scientific Research Applications

4-(4-(Trifluoromethyl)phenoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

4-(4-(Trifluoromethyl)phenoxy)aniline is considered hazardous. It is toxic if swallowed or inhaled, causes severe skin burns and eye damage, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 4-(Trifluoromethyl)phenol and 4-Fluoronitrobenzene in the presence of a base such as potassium carbonate. This step forms 4-(4-(Trifluoromethyl)phenoxy)nitrobenzene.

    Reduction: The nitro group in 4-(4-(Trifluoromethyl)phenoxy)nitrobenzene is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but lacks the phenoxy group.

    4-(Trifluoromethoxy)aniline: Similar structure but has a trifluoromethoxy group instead of a trifluoromethyl group.

    4-Aminobenzotrifluoride: Similar structure but lacks the phenoxy group.

Uniqueness

4-(4-(Trifluoromethyl)phenoxy)aniline is unique due to the presence of both the trifluoromethyl and phenoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLYUHJGJWSUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375337
Record name 4-(4-(Trifluoromethyl)phenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57478-19-0
Record name 4-(4-(Trifluoromethyl)phenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(Trifluoromethyl)phenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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